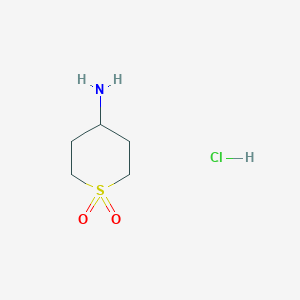

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

Übersicht

Beschreibung

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C5H11NO2S · HCl and a molecular weight of 185.67 g/mol . It is a solid substance that is soluble in water and has a melting point of 289°C . This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride typically involves the reaction of tetrahydrothiopyran with an amine group under specific conditions. The process may include the use of oxidizing agents to introduce the dioxide functionality . The exact synthetic route can vary, but it generally involves multiple steps to ensure the correct functional groups are in place.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

Reduction: It can be reduced to remove oxygen functionalities or to alter the oxidation state of sulfur.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the thiopyran ring .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride plays a crucial role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier makes it an attractive candidate for drug development aimed at treating conditions such as depression and anxiety disorders.

Key Insights:

- Mechanism of Action: The compound's interaction with neurotransmitter systems is under investigation, with studies suggesting potential modulation of serotonin and dopamine pathways.

- Case Study: Research has demonstrated its efficacy in enhancing the bioavailability of certain neuroactive compounds when used as a co-formulant in drug formulations .

Agricultural Chemistry

In agricultural applications, this compound is utilized to enhance the efficacy of pesticides and herbicides. It aids in improving crop yield and sustainability by facilitating better absorption and effectiveness of active ingredients in agrochemicals.

Key Insights:

- Formulation Enhancer: Studies indicate that incorporating this compound into pesticide formulations can lead to improved pest control outcomes .

- Environmental Impact: Its use is associated with reduced chemical runoff due to enhanced target specificity in herbicide applications.

Analytical Chemistry

The compound serves as a reagent in various analytical methods for detecting and quantifying biomolecules. Its water solubility and reactivity make it suitable for biochemical analysis and diagnostics.

Key Insights:

- Reagent Usage: It has been effectively employed in chromatographic methods for the separation and identification of complex biological samples .

- Case Study: In a recent study, it was used as a derivatizing agent to enhance the detection sensitivity of amino acids in mass spectrometry analyses.

Material Science

In material science, this compound is explored for developing polymers with enhanced properties such as thermal stability and chemical resistance.

Key Insights:

- Polymer Development: Research shows that incorporating this compound into polymer matrices can improve mechanical properties and thermal degradation profiles .

- Application Potential: Its potential in creating smart materials that respond to environmental stimuli is being actively researched.

Biotechnology

The compound finds applications in biotechnology, particularly in enzyme stabilization and as a co-factor in biochemical reactions.

Key Insights:

- Enzyme Stabilization: It has been shown to enhance the stability of certain enzymes under harsh conditions, increasing their shelf life and activity .

- Biochemical Reactions: Its role as a co-factor can improve reaction efficiency in biotechnological processes such as fermentation and biocatalysis.

Comparative Summary Table

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Effective CNS drug delivery | Enhances bioavailability of neuroactive compounds |

| Agricultural Chemistry | Improved pesticide efficacy | Reduces chemical runoff |

| Analytical Chemistry | Enhanced detection methods | Used as a derivatizing agent for mass spectrometry |

| Material Science | Better polymer properties | Improves thermal stability and mechanical strength |

| Biotechnology | Stabilizes enzymes | Increases efficiency of biochemical reactions |

Wirkmechanismus

The mechanism of action of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Aminotetrahydropyran: Similar in structure but lacks the sulfur dioxide functionality.

3-Aminotetrahydrofuran: Contains an oxygen atom instead of sulfur.

4-Amino-1-Boc-piperidine: Contains a piperidine ring instead of a thiopyran ring.

Uniqueness

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is unique due to the presence of both an amine group and a sulfur dioxide functionality. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .

Biologische Aktivität

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₁₂ClNO₂S

- Molecular Weight : 185.67 g/mol

- CAS Number : 116529-31-8

- Structure : The compound features a tetrahydrothiopyran ring with an amino group and a 1,1-dioxide structure.

The biological activity of this compound is attributed to its interactions with various biomolecules. Key mechanisms include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their activity.

- Electrostatic Interactions : These interactions can modulate enzyme activities and receptor functions.

- Hydrophobic Interactions : The thiopyran ring can engage in π-π stacking with aromatic residues in proteins, enhancing binding affinity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted its ability to enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein (P-gp), a protein that mediates drug efflux in cancer cells . This inhibition leads to increased intracellular concentrations of chemotherapeutics, thereby enhancing their cytotoxic effects on resistant cancer cell lines.

Study on P-glycoprotein Modulation

In a notable study, researchers synthesized a series of compounds based on the structure of this compound. The compounds were evaluated for their ability to modulate P-glycoprotein activity. Results showed that certain derivatives significantly stimulated ATPase activity in P-gp, indicating potential as resistance modulators in cancer therapy .

Toxicological Profile

Toxicological assessments reveal that while the compound exhibits some irritant properties (e.g., skin and eye irritation), long-term exposure does not appear to produce chronic adverse health effects based on animal model studies. However, it is classified as harmful if swallowed and should be handled with care .

Research Findings Summary Table

| Property | Findings |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Inhibits P-glycoprotein; enhances chemotherapy |

| Toxicity | Causes skin/eye irritation; harmful if ingested |

| Mechanism | Involves hydrogen bonding and hydrophobic interactions |

Eigenschaften

IUPAC Name |

1,1-dioxothian-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c6-5-1-3-9(7,8)4-2-5;/h5H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUECUYGAJXDZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333779 | |

| Record name | 4-Amino-1lambda~6~-thiane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116529-31-8 | |

| Record name | 4-Amino-1lambda~6~-thiane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1lambda6-thiane-1,1-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.